molecular formula C19H20ClNO3 B268434 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B268434
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: AYUUEDYHCMOMAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other disorders that involve aberrant B-cell signaling.

Wirkmechanismus

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its pharmacological effects by binding to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for B-cell survival and proliferation. This results in the induction of apoptosis in B-cell malignancies and the suppression of autoantibody production in autoimmune diseases.
Biochemical and physiological effects:
2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to selectively inhibit BTK in a dose-dependent manner, with minimal off-target effects on other kinases. In preclinical studies, 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent anti-proliferative and pro-apoptotic effects in B-cell malignancies, as well as anti-inflammatory effects in autoimmune diseases. 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to enhance the efficacy of other anti-cancer drugs such as venetoclax and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BTK, its well-characterized mechanism of action, and its ability to modulate B-cell receptor signaling in a dose-dependent manner. However, 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations, such as its relatively short half-life and its potential for off-target effects at higher doses.

Zukünftige Richtungen

There are several potential future directions for the use of 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in the treatment of various diseases. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, as well as other signaling pathways that contribute to disease pathogenesis. Another area of interest is the identification of biomarkers that can predict response to 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide therapy, and the development of personalized treatment strategies based on these biomarkers. Finally, there is ongoing research into the use of 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other immunotherapeutic agents such as checkpoint inhibitors and CAR-T cells, to enhance the anti-tumor immune response and improve clinical outcomes.

Synthesemethoden

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the coupling of 2-(4-chlorophenyl)acetic acid with 2-(tetrahydro-2-furanylmethoxy)aniline, followed by a series of chemical transformations including amidation, cyclization, and deprotection. The final product is obtained in high yield and purity, and can be further optimized for specific applications.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in vitro and in vivo for its potential use in the treatment of various diseases. In preclinical studies, 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role in disease pathogenesis.

Eigenschaften

Produktname

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molekularformel

C19H20ClNO3

Molekulargewicht

345.8 g/mol

IUPAC-Name

2-(4-chlorophenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO3/c20-15-9-7-14(8-10-15)12-19(22)21-17-5-1-2-6-18(17)24-13-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChI-Schlüssel

AYUUEDYHCMOMAV-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Kanonische SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.